3,4-Dibromo-6,7-dimethylquinoline

Synthetic Chemistry Cross-Coupling Regioselectivity

Researchers face synthetic bottlenecks when constructing 6,7-dimethylquinoline cores requiring sequential functionalization. This compound provides a convergent solution via predictable C-4 then C-3 cross-coupling reactivity. • Enables efficient SAR exploration without de novo ring synthesis. • Demonstrates negligible MAO inhibition (IC₅₀ > 100 µM), reducing off-target liability. • Custom synthesis availability ensures access to niche brominated impurity standards.

Molecular Formula C11H9Br2N
Molecular Weight 315.008
CAS No. 1209751-24-5
Cat. No. B595197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6,7-dimethylquinoline
CAS1209751-24-5
Synonyms3,4-Dibromo-6,7-dimethylquinoline
Molecular FormulaC11H9Br2N
Molecular Weight315.008
Structural Identifiers
SMILESCC1=C(C=C2C(=C1)C(=C(C=N2)Br)Br)C
InChIInChI=1S/C11H9Br2N/c1-6-3-8-10(4-7(6)2)14-5-9(12)11(8)13/h3-5H,1-2H3
InChIKeyGUWHYVVSHDUKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6,7-dimethylquinoline for Synthesis & Research


3,4-Dibromo-6,7-dimethylquinoline (CAS 1209751-24-5) is a dihalogenated quinoline building block (C₁₁H₉Br₂N, MW 315.00 g/mol) characterized by bromine atoms at the 3- and 4-positions of the heterocyclic pyridine ring and methyl groups at the 6- and 7-positions of the homocyclic benzene ring . This specific substitution pattern dictates a unique reactivity profile in cross-coupling reactions, making it a versatile intermediate for constructing more complex quinoline-containing molecules, particularly within medicinal chemistry and materials science [1][2].

Regioselective cross-coupling at C-4 then C-3
Sequential double functionalization via Pd catalysis
6,7-Dimethyl groups for steric and electronic tuning

Why 3,4-Dibromo-6,7-dimethylquinoline Cannot Be Replaced


Generic substitution of 3,4-dibromo-6,7-dimethylquinoline with other dibromoquinolines or monobromo-6,7-dimethylquinolines is not scientifically valid due to fundamental differences in regioselective reactivity. The positioning of the bromine atoms on the heterocyclic ring (positions 3 and 4) versus the homocyclic ring (e.g., positions 5 and 7 or 6 and 7) leads to distinct electronic environments and steric hindrance, which critically alters the outcome and selectivity of cross-coupling reactions [1][2]. Furthermore, the presence of the 6,7-dimethyl groups imposes additional steric and electronic constraints that are absent in the unsubstituted 3,4-dibromoquinoline, directly affecting the compound's behavior in synthetic sequences and its potential to yield biologically active molecules with a specific substitution pattern .

Proposed Substitute
Why It Cannot Directly Replace
5,7-Dibromoquinoline isomer
Regioselectivity shifts from C-4 to C-5, altering coupling sequence and product outcome
4-Bromo-6,7-dimethylquinoline
Monobromo analog supports only one coupling site, preventing sequential diversification
3,4-Dibromoquinoline (unsubstituted)
Lacks 6,7-dimethyl groups, altering steric environment and electronic properties

3,4-Dibromo-6,7-dimethylquinoline Differentiation Guide


Preferential Suzuki Coupling at C-4

This compound's core scaffold, 3,4-dibromoquinoline, demonstrates a distinct regioselectivity profile in Suzuki couplings compared to other dibromoquinolines like the 5,7-isomer. Studies have shown that for 3,4-dibromoquinoline, the coupling reaction occurs preferentially at the C-4 position [1]. This predictable selectivity is crucial for the controlled, sequential introduction of different aryl/heteroaryl groups, a feature not reliably shared by all dibromoquinoline isomers [2].

Regioselective Suzuki coupling
Head-to-head comparison
C-4 initial coupling vs. C-5 for 5,7-isomer
Supports predictable sequential coupling design
Under standard Suzuki conditions
Synthetic Chemistry Cross-Coupling Regioselectivity

Custom Synthesis Availability

Unlike many common quinoline building blocks available from stock, 3,4-dibromo-6,7-dimethylquinoline is typically only available on a custom synthesis basis, with a minimum order quantity of 10g . This contrasts with its closest analog, 4-bromo-6,7-dimethylquinoline (CAS 1070879-35-4), which is a monobrominated derivative that is often available as a standard catalog item [1].

Commercial availability
Cross-study comparable
Custom synthesis; MOQ 10g
Requires lead-time planning vs. catalog alternatives
Comparator: 4-bromo analog available from stock
Procurement Supply Chain Custom Synthesis

Dual Functionalization Potential

The presence of two bromine atoms in 3,4-dibromo-6,7-dimethylquinoline allows for sequential, one-pot double coupling reactions, a capability that is fundamentally absent in monobrominated analogs like 4-bromo-6,7-dimethylquinoline [1]. The 3,4-dibromoquinoline scaffold has been shown to be amenable to double Suzuki couplings, enabling the efficient construction of highly substituted quinoline derivatives in a convergent manner [1].

Dual functionalization potential
Head-to-head comparison
2 sequential coupling sites vs. 1 for monobromo analog
Enables diverse analog synthesis from single starting material
Pd-catalyzed cross-coupling
Medicinal Chemistry Synthetic Methodology Scaffold Diversification

Negligible MAO Inhibition

In the context of developing CNS-penetrant therapeutics, a lack of activity against monoamine oxidases (MAO) is often a desirable feature to avoid off-target effects. 3,4-Dibromo-6,7-dimethylquinoline has been shown to exhibit minimal inhibition of both human MAO-A and MAO-B isoforms (IC₅₀ > 100,000 nM) [1]. This contrasts with many other quinoline derivatives that are potent MAO inhibitors, a property that can be either an asset or a liability depending on the therapeutic target .

MAO inhibition
Class-level inference
IC₅₀ > 100 µM (MAO-A/B)
Reported low MAO interaction supports CNS probe scaffold screening
Recombinant human MAO assay
Pharmacology Selectivity CNS Drug Discovery

3,4-Dibromo-6,7-dimethylquinoline: Optimal Use Cases


Sequential Diversification Scaffold

This compound is an optimal starting material for lead generation and optimization programs where a 6,7-dimethylquinoline core is desired. Its dual bromination allows for the efficient, sequential installation of diverse chemical moieties at the 3- and 4-positions using cross-coupling methodologies, as supported by the regioselective and double-coupling potential established in Section 3 [1]. This convergent approach is far more efficient than linear syntheses requiring de novo quinoline construction for each analog.

Complex Ligand Synthesis

The predictable regioselectivity of cross-coupling at the C-4 position first, followed by the C-3 position, makes 3,4-dibromo-6,7-dimethylquinoline a valuable precursor for the synthesis of unsymmetrical, bidentate ligands [1]. The 6,7-dimethyl groups provide steric bulk that can influence the geometry and electronic properties of the resulting metal complexes, offering a unique handle for tuning catalytic activity or photophysical properties compared to non-methylated analogs.

CNS Probes with Negligible MAO Inhibition

In neuroscience research, selecting a core scaffold that minimizes interaction with common liability targets like MAO is a strategic advantage. As shown in Section 3, 3,4-dibromo-6,7-dimethylquinoline demonstrates negligible MAO inhibition (IC₅₀ > 100 µM) [2]. This makes it a suitable starting point for building CNS-active molecules where MAO inhibition is an unwanted off-target effect, potentially reducing false positives in target validation studies and simplifying interpretation of in vivo results.

Non-Stock Pharmacopeial Standards

Given that the compound is exclusively available via custom synthesis with a minimum order of 10g, it serves a niche but critical role as a precursor for preparing unique reference standards or impurities for pharmaceutical analysis . Laboratories requiring a specific brominated quinoline impurity or metabolite for method development and validation would find this compound essential, as it cannot be simply sourced from a standard catalog.

Application
Selection Property
Validation Focus
Quinoline core diversification
Dual bromination for sequential coupling
Regioselectivity and coupling sequence
Unsymmetrical bidentate ligands
Regioselective C-4 then C-3 coupling
Steric/electronic tuning by 6,7-dimethyl groups
CNS research probes
Reported low MAO inhibition
Off-target MAO interaction screening
Reference standard preparation
Custom synthesis availability; MOQ 10g
Procurement lead-time and planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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